molecular formula C16H8F6 B14320222 4,5-Bis(trifluoromethyl)phenanthrene CAS No. 108665-40-3

4,5-Bis(trifluoromethyl)phenanthrene

Cat. No.: B14320222
CAS No.: 108665-40-3
M. Wt: 314.22 g/mol
InChI Key: WMVRTPKPMUJGBE-UHFFFAOYSA-N
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Description

4,5-Bis(trifluoromethyl)phenanthrene is a sophisticated polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced materials and pharmaceutical research. Its structure, featuring two electron-withdrawing trifluoromethyl groups in the sterically crowded 4 and 5 positions (the "bay region"), induces a distinct non-planar, twisted molecular geometry . This structural distortion, a consequence of steric hindrance, imparts unique electronic properties and enhances the compound's value as a building block for functional materials. Research into similar sterically hindered phenanthrenes highlights their utility in the synthesis of novel organic electronic components and as key intermediates for creating helical and twisted PAHs, which are relevant for developing organic light-emitting diodes (OLEDs) and other electronic devices . The presence of the trifluoromethyl groups is a critical pharmacophore in modern medicinal chemistry, often employed to improve a molecule's metabolic stability, lipophilicity, and binding affinity in drug discovery campaigns . This compound serves as a valuable precursor or model system in exploring these effects. As a solid with low solubility in water , it is intended for laboratory research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

108665-40-3

Molecular Formula

C16H8F6

Molecular Weight

314.22 g/mol

IUPAC Name

4,5-bis(trifluoromethyl)phenanthrene

InChI

InChI=1S/C16H8F6/c17-15(18,19)11-5-1-3-9-7-8-10-4-2-6-12(16(20,21)22)14(10)13(9)11/h1-8H

InChI Key

WMVRTPKPMUJGBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C3=C(C=CC=C3C(F)(F)F)C=C2

Origin of Product

United States

Advanced Reaction Chemistry and Functionalization of 4,5 Bis Trifluoromethyl Phenanthrene

Reactivity Profiles Dictated by Bis(trifluoromethyl) Substitution

The chemical behavior of 4,5-bis(trifluoromethyl)phenanthrene is profoundly influenced by the presence of two trifluoromethyl (-CF₃) groups positioned in the sterically crowded bay region of the phenanthrene (B1679779) core. These substituents dictate the molecule's electronic properties and, consequently, its reactivity in various chemical transformations.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily operating through a strong negative inductive effect (-I). In 4,5-bis(trifluoromethyl)phenanthrene, the cumulative effect of two such groups significantly depletes the electron density of the aromatic π-system. This deactivation renders the phenanthrene core far less susceptible to conventional electrophilic aromatic substitution (EAS) reactions, which rely on the nucleophilic character of the aromatic ring. masterorganicchemistry.com

The mechanism of EAS involves the attack of an electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The presence of strongly deactivating -CF₃ groups destabilizes this cationic intermediate, thereby increasing the activation energy of the rate-determining step and dramatically slowing the reaction rate. While electron-donating groups activate aromatic rings and direct incoming electrophiles to ortho and para positions, the powerful deactivation by the 4,5-bis(trifluoromethyl) substituents makes electrophilic attack at any of the peripheral C-H bonds exceedingly difficult under standard conditions.

Conversely, the strong electron-withdrawing nature of the -CF₃ groups enhances the electrophilic character at cationic sites in related superelectrophiles, leading to greater positive charge delocalization. While this property is exploited in other contexts, for EAS on the neutral phenanthrene ring, the primary effect is severe deactivation. This makes functionalization via electrophilic substitution a significant synthetic challenge.

PropertyUnsubstituted Phenanthrene4,5-Bis(trifluoromethyl)phenanthrene (Predicted)
Aromatic Ring Character Electron-rich (nucleophilic)Electron-deficient (electrophilic character enhanced)
Reactivity towards EAS Moderately reactive at 9,10-positionsHighly deactivated at all positions
Arenium Ion Intermediate Stabilized by resonanceSignificantly destabilized by inductive effect of -CF₃ groups
Typical Reactions Halogenation, Nitration, Friedel-CraftsReactions are highly disfavored

While ionic reactions like EAS are disfavored, fluorinated systems, including trifluoromethylated phenanthrenes, can exhibit unique reactivity in radical processes. The trifluoromethyl radical (•CF₃) is a key intermediate in many synthetic methods used to introduce -CF₃ groups, often involving cascade reactions that build complex molecular scaffolds. nih.gov For instance, radical trifluoromethylation approaches can be employed to construct 6-trifluoromethyl-phenanthridines, where the arene core is formed concurrently with the C-CF₃ bond formation.

Furthermore, the electron-deficient nature of the 4,5-bis(trifluoromethyl)phenanthrene system can be harnessed in photochemical reactions. Studies on the related compound 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃) show that it operates as a highly efficient photocatalyst for the oxidation of alcohols. researchgate.net The key mechanistic step is a photoactivated hydrogen atom transfer (HAT), where the excited state of the electron-deficient quinone acts as a potent radical abstractor. researchgate.net This highlights a mode of reactivity for the trifluoromethylated phenanthrene core that is driven by radical pathways, contrasting sharply with its inertness in electrophilic reactions.

Derivatization and Post-Synthetic Modification Strategies

Modifying the 4,5-bis(trifluoromethyl)phenanthrene scaffold after its synthesis requires strategies that can overcome the inherent deactivation of the aromatic system or exploit its unique electronic properties.

Given the difficulty of electrophilic substitution, alternative methods are required for functionalization at the C-H positions of the outer rings. One potential, though challenging, strategy is directed ortho-metalation, where a directing group could facilitate deprotonation and subsequent reaction with an electrophile at a specific site.

A more plausible approach for functionalizing a pre-halogenated analogue would be nucleophilic aromatic substitution (SₙAr). This reaction is highly favored on electron-deficient aromatic rings containing a good leaving group (like a halogen). The strongly electron-withdrawing trifluoromethyl groups would activate the phenanthrene ring toward nucleophilic attack. nih.govyoutube.com For an SₙAr reaction to occur, a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), which is then stabilized by the -CF₃ groups. youtube.com Subsequent loss of the leaving group restores aromaticity. This pathway provides a powerful method for introducing nucleophiles such as amines, alkoxides, or thiolates onto the phenanthrene core, provided a suitable precursor with a leaving group is available. nih.gov

The most reactive positions on the unsubstituted phenanthrene backbone are C9 and C10. These positions readily undergo addition, reduction, and oxidation reactions. youtube.com A characteristic transformation is the oxidation of the 9,10-positions to furnish 9,10-phenanthrenequinone. researchgate.netnih.gov This reaction can be achieved using various oxidizing agents, such as potassium dichromate with sulfuric acid, or tert-butyl hydroperoxide (TBHP) with a suitable catalyst. youtube.comresearchgate.net

For 4,5-bis(trifluoromethyl)phenanthrene, oxidation would yield 4,5-bis(trifluoromethyl)phenanthrene-9,10-quinone . The presence of the electron-withdrawing -CF₃ groups would make the phenanthrene ring more resistant to oxidation compared to the parent molecule. However, once formed, the resulting quinone is a highly electron-deficient derivative. Studies on the analogous 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone have shown that such molecules are effective photocatalysts for the oxidation of electron-rich benzylic alcohols, outperforming the non-fluorinated parent quinone. researchgate.net This enhanced reactivity is attributed to the increased electron deficiency, which makes the molecule a better hydrogen atom abstractor in its excited state. researchgate.net

Mechanistic Investigations of Key Transformations Involving Trifluoromethylated Phenanthrenes

Understanding the mechanisms of reactions involving trifluoromethylated phenanthrenes is crucial for predicting their reactivity and designing synthetic pathways.

For the highly disfavored electrophilic aromatic substitution , the mechanism proceeds through a high-energy arenium ion intermediate. researchgate.net The positive charge of this intermediate is destabilized by the powerful inductive electron withdrawal of the two -CF₃ groups, leading to a very high activation barrier for its formation, which is the rate-determining step. masterorganicchemistry.com

In contrast, the mechanism for a hypothetical nucleophilic aromatic substitution on a halogenated derivative would involve the formation of a stabilized anionic Meisenheimer intermediate. The negative charge in this complex can be delocalized onto the electron-withdrawing trifluoromethyl groups, which lowers the activation energy of the initial nucleophilic attack and facilitates the reaction.

Mechanistic studies of the photocatalytic oxidation of alcohols by 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone provide insight into the radical reactivity of these systems. researchgate.net Kinetic monitoring, Hammett correlations, and kinetic isotope effect (KIE) experiments support a mechanism involving hydrogen atom transfer (HAT) from the alcohol to the photo-excited quinone. A negative ρ value in the Hammett plot indicates the development of positive charge at the benzylic position in the transition state, and a significant KIE (kH/kD) confirms that C-H bond cleavage is involved in the rate-determining step. researchgate.net

ParameterSubstrate: 1-PhenylethanolSubstrate: 1-(4-Nitrophenyl)ethanol
Catalyst PQ-CF₃PQ-CF₃
Hammett ρ value -0.42-0.42
Kinetic Isotope Effect (kH/kD) 2.54.4
Proposed Mechanism Hydrogen Atom Transfer (HAT)Hydrogen Atom Transfer (HAT)

Data adapted from studies on 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃). researchgate.net

This HAT mechanism underscores how the electronic modifications imparted by trifluoromethyl groups can be leveraged to enable powerful catalytic cycles based on radical reactivity, a pathway inaccessible to the parent, non-fluorinated phenanthrene systems under similar conditions.

Theoretical and Computational Chemistry of 4,5 Bis Trifluoromethyl Phenanthrene

Electronic Structure Elucidation and Spectroscopic Interpretationsijrte.org

Computational quantum chemistry provides a powerful lens for understanding the intricate electronic properties of 4,5-Bis(trifluoromethyl)phenanthrene. ijrte.org These methods allow for the detailed analysis of molecular orbitals and electron density, which in turn govern the molecule's interaction with light.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density Distributionijrte.org

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of 4,5-Bis(trifluoromethyl)phenanthrene. epstem.netaun.edu.eg The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. researchgate.net The presence of two such groups at the 4 and 5 positions significantly modulates the electron density distribution across the phenanthrene (B1679779) framework compared to the parent molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior. For polycyclic aromatic hydrocarbons like phenanthrene, these orbitals are typically π-type orbitals delocalized across the aromatic system. rsc.org The introduction of the strongly electron-withdrawing -CF3 groups is predicted to lower the energy levels of both the HOMO and LUMO. This increased electron affinity makes the molecule a better electron acceptor compared to unsubstituted phenanthrene. researchgate.net

The electron density, which is the probability of finding an electron at a particular point, is significantly redistributed. A depletion of electron density on the aromatic rings is expected, with a corresponding accumulation on the highly electronegative fluorine atoms of the -CF3 groups. This polarization is a key feature of trifluoromethylated aromatic compounds. researchgate.net

Table 1: Predicted Effects of 4,5-Bis(trifluoromethyl) Substitution on Phenanthrene Electronic Properties

PropertyUnsubstituted Phenanthrene4,5-Bis(trifluoromethyl)phenanthreneRationale
HOMO Energy HigherLowerStrong electron-withdrawing effect of -CF3 groups. researchgate.net
LUMO Energy HigherLowerStrong electron-withdrawing effect of -CF3 groups. researchgate.net
HOMO-LUMO Gap LargerPotentially alteredThe relative shift in HOMO and LUMO levels determines the change.
Electron Density Evenly distributed across π-systemPolarized towards -CF3 groupsHigh electronegativity of fluorine atoms.

Predictive Modeling of Absorption and Emission Characteristicsijrte.org

Theoretical modeling, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of molecules. researchgate.net The absorption spectrum of phenanthrene features characteristic bands corresponding to π-π* transitions. researchgate.net

The introduction of substituents can cause shifts in these absorption bands. For 4,5-Bis(trifluoromethyl)phenanthrene, the significant alteration of the HOMO and LUMO energy levels directly influences the absorption wavelengths. The energy of the primary electronic transition is related to the HOMO-LUMO gap. Theoretical calculations can predict whether these substitutions will lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Given the strong inductive effects of the -CF3 groups, a complex interplay of electronic factors will determine the precise nature of the spectral shifts. researchgate.net

Similarly, the emission characteristics, such as fluorescence, are dependent on the molecule's electronic structure. The geometry of the excited state and the energy gap between the ground and first excited singlet states are key parameters that can be modeled computationally to predict the emission wavelength and intensity. bsu.by

Conformational Analysis and Steric Hindrance Effectsed.ac.uk

The geometry of 4,5-Bis(trifluoromethyl)phenanthrene is heavily influenced by the steric repulsion between the two bulky trifluoromethyl groups located in the crowded bay region of the phenanthrene skeleton.

Role of 4,5-Bis(trifluoromethyl) Substitution on Molecular Geometry and Helicityed.ac.uk

Phenanthrene itself is a planar molecule. However, the introduction of substituents at the 4 and 5 positions creates significant steric strain. The van der Waals radii of the trifluoromethyl groups are substantial, leading to severe overcrowding in the bay region. To alleviate this steric clash, the molecule is forced to distort from planarity.

This distortion results in a helical twist of the phenanthrene backbone, making the molecule chiral. This phenomenon is common in overcrowded polycyclic aromatic hydrocarbons. The degree of this helicity—defined by the dihedral angles between the aromatic rings—can be quantified through computational geometry optimization. This structural deviation from planarity has profound effects on the molecule's physical and chemical properties, including its chiroptical response and ability to pack in a crystal lattice.

Intermolecular Interactions and Crystal Packing Modulations in Trifluoromethylated Aromatics

The crystal packing of organic molecules is governed by a delicate balance of intermolecular forces. rsc.org In trifluoromethylated aromatics, conventional interactions like π-π stacking are supplemented by weaker, yet significant, interactions involving the fluorine atoms. researchgate.net

The introduction of -CF3 groups can modulate crystal packing in several ways:

Fluorine Interactions : Weak intermolecular interactions such as C-F···H, F···F, and C-F···π contacts can play a crucial role in the solid-state assembly. ed.ac.ukacs.org The amphiphilic nature of the trifluoromethyl group allows it to participate in various non-covalent bonding motifs. acs.org

Steric Effects : The helical shape induced by the bulky -CF3 groups prevents the close, parallel stacking that is characteristic of many planar aromatic molecules. This leads to more complex, three-dimensional packing arrangements in the crystal lattice. researchgate.net

Dipole-Dipole Interactions : The significant polarization of the C-F bonds creates localized dipoles, which can lead to influential dipole-dipole interactions that guide the crystal packing.

The interplay of these steric and electronic factors results in unique solid-state structures for trifluoromethylated aromatics, often differing significantly from their non-fluorinated counterparts. researchgate.net

Academic Implications and Potential Research Trajectories

Contribution to Organofluorine Chemistry and Aromatic Systems Research

The study of 4,5-Bis(trifluoromethyl)phenanthrene makes a substantial contribution to the field of organofluorine chemistry and enhances our understanding of aromatic systems. The trifluoromethyl group is a unique substituent known for its strong electron-withdrawing nature and significant steric profile. Its incorporation into an aromatic ring profoundly alters the electronic landscape of the molecule. In 4,5-Bis(trifluoromethyl)phenanthrene, the presence of two such groups dramatically lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This modification is a cornerstone of a strategy to develop air-stable, n-type organic semiconductors, as the lowered LUMO level facilitates electron injection and transport while the lowered HOMO level increases resistance to oxidative degradation. The study of this specific molecule provides a valuable model system for quantifying the impact of multiple trifluoromethyl groups on the optoelectronic properties of a rigid, fused aromatic core.

Furthermore, the synthesis of selectively fluorinated PAHs like 4,5-Bis(trifluoromethyl)phenanthrene pushes the boundaries of synthetic organofluorine chemistry. Developing efficient and regioselective methods to introduce CF₃ groups into specific positions on complex aromatic frameworks remains a significant challenge. Research into the synthesis of this compound can lead to novel fluorination methodologies applicable to a broader range of aromatic molecules for applications in medicinal chemistry and materials science.

Design Principles for Novel Materials Based on 4,5-Bis(trifluoromethyl)phenanthrene Scaffolds

The unique combination of steric and electronic properties in 4,5-Bis(trifluoromethyl)phenanthrene provides a versatile platform for the rational design of novel functional materials. The rigid phenanthrene (B1679779) backbone ensures a well-defined and planar π-system, while the CF₃ groups in the 4,5-positions act as powerful tuning elements.

Phenanthrene derivatives are known for their intrinsic photoluminescent properties, often exhibiting strong fluorescence in the blue region of the visible spectrum. The introduction of trifluoromethyl groups can further modulate these properties. The strong electron-withdrawing character of the CF₃ groups can alter the energy and nature of electronic transitions, potentially leading to shifts in absorption and emission wavelengths and influencing fluorescence quantum yields.

The electronic modifications induced by trifluoromethylation make the 4,5-Bis(trifluoromethyl)phenanthrene scaffold a prime candidate for n-type materials in Organic Light-Emitting Diodes (OLEDs). High-performing n-type polymers and small molecules are essential for creating efficient and stable organic electronic devices. The high electron affinity imparted by the CF₃ groups can improve electron transport and create more balanced charge injection in OLEDs, potentially leading to higher efficiencies. The properties of trifluoromethylated PAHs make them promising components for durable and cost-effective emitters in organic electroluminescence.

Below is a table comparing the typical photophysical properties of a parent phenanthrene with hypothetical values for a trifluoromethylated derivative, illustrating the expected changes.

PropertyPhenanthrene (Typical)4,5-Bis(trifluoromethyl)phenanthrene (Hypothetical)
Absorption Max (λabs) ~345 nmBlue-shifted (~330 nm)
Emission Max (λem) ~365 nmBlue-shifted (~350 nm)
Fluorescence Quantum Yield (ΦF) ~0.13Potentially higher or lower depending on aggregation
LUMO Energy Level ~ -1.9 eVLowered (~ -2.5 eV)
HOMO Energy Level ~ -5.8 eVLowered (~ -6.5 eV)

Note: Data for the trifluoromethylated derivative is illustrative and based on general trends observed in fluorinated PAHs.

The structure of 4,5-Bis(trifluoromethyl)phenanthrene is highly conducive to applications in supramolecular chemistry. The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which are crucial for the self-assembly of complex architectures. The introduction of fluorine can lead to more stable and robust supramolecular lattices.

Furthermore, the electron-deficient π-surface of the phenanthrene core, resulting from the two CF₃ groups, makes it an excellent candidate for forming charge-transfer complexes with electron-rich aromatic guest molecules. This donor-acceptor interaction is a fundamental principle in host-guest chemistry. Phenanthrene-based macrocycles have already been shown to act as effective hosts for various organic molecules, and functionalization with CF₃ groups could enhance binding selectivity for specific electron-rich guests. The defined geometry and electronic properties of the 4,5-Bis(trifluoromethyl)phenanthrene scaffold could be harnessed to create novel sensors or molecular recognition systems.

Fundamental Insights into Structure-Reactivity Relationships in Sterically Hindered Fluorinated PAHs

The placement of two bulky trifluoromethyl groups in the 4- and 5-positions of the phenanthrene nucleus creates significant steric strain, often referred to as peri strain. This distortion forces the phenanthrene backbone to deviate from planarity. Studying this molecule provides fundamental insights into how steric hindrance and electronic effects synergistically influence the structure, stability, and reactivity of PAHs.

The combination of extreme steric hindrance and strong inductive electron withdrawal by the CF₃ groups also dictates the molecule's chemical reactivity. For instance, electrophilic aromatic substitution reactions would be highly disfavored due to the deactivated ring system and the physical blocking of the bay region. Conversely, the strained C-C bonds and the electron-deficient nature might open pathways for novel nucleophilic or cycloaddition reactions that are not observed in planar, electron-rich PAHs. A comparative analysis of structural parameters highlights these effects.

Structural ParameterPhenanthrene4,5-Disubstituted Phenanthrene (with bulky groups)
Dihedral Angle (Twist of π-system) ~0° (Planar)> 0° (Non-planar)
C4-C5 Internuclear Distance ~2.9 Å> 3.0 Å
Reactivity towards Electrophiles ModerateVery Low
Reactivity towards Nucleophiles LowEnhanced at specific sites

Note: Data is based on general principles of sterically hindered PAHs.

Future Research Directions and Unexplored Avenues in Phenanthrene Fluorination

While the potential of 4,5-Bis(trifluoromethyl)phenanthrene is significant, several research avenues remain underexplored. A primary focus for future work should be the development of more efficient, scalable, and cost-effective synthetic routes to this and other regioselectively fluorinated phenanthrenes. Current methods for introducing CF₃ groups can be harsh and may lack selectivity.

Further research could explore the derivatization of the 4,5-Bis(trifluoromethyl)phenanthrene core at other positions (e.g., C9 and C10) to create a wider library of functional materials. For instance, adding donor groups could create intramolecular charge-transfer systems with unique photophysical properties.

Finally, advanced computational and spectroscopic studies are needed to fully map the electronic structure and excited-state dynamics of this molecule. A deeper understanding of how the interplay between steric strain and fluorination affects properties like intersystem crossing, thermally activated delayed fluorescence (TADF), and charge transport will be critical for its successful implementation in next-generation organic electronics and smart materials.

Q & A

Q. What synthetic methodologies are effective for introducing trifluoromethyl groups into the 4,5-positions of phenanthrene?

Methodological Answer : The synthesis of 4,5-bis(trifluoromethyl)phenanthrene typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions. For EAS, trifluoromethylation reagents like CF₃I or (CF₃)₂Hg under Lewis acid catalysis (e.g., AlCl₃) can be used, though regioselectivity must be controlled using steric/electronic directing groups. Alternatively, Suzuki-Miyaura coupling with pre-functionalized trifluoromethylated boronic esters (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid derivatives) may offer better regiocontrol . Post-synthetic purification often involves column chromatography with hexane/ethyl acetate gradients and recrystallization from ethanol .

Q. How can the purity and structural integrity of 4,5-bis(trifluoromethyl)phenanthrene be validated?

Methodological Answer : Combined analytical techniques are essential:

  • ¹H/¹⁹F NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic proton splitting) and fluorine chemical shifts (δ ~ -60 to -65 ppm for CF₃ groups) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 384.341 for C₂₃H₁₃F₅) .
  • Melting Point Analysis : Compare observed mp (e.g., 54–56°C for analogous trifluoromethylated benzyl alcohols) with literature values .

Q. What solvents and conditions stabilize 4,5-bis(trifluoromethyl)phenanthrene during storage?

Methodological Answer : Trifluoromethylated aromatics are prone to hydrolytic degradation under acidic/basic conditions. Store in inert atmospheres (Ar/N₂) using anhydrous solvents like dichloromethane or THF. Avoid prolonged exposure to light, as fluorinated compounds may undergo photolytic C-F bond cleavage .

Advanced Research Questions

Q. How do steric and electronic effects of 4,5-CF₃ groups influence phenanthrene’s reactivity in Diels-Alder or photocyclization reactions?

Methodological Answer : The electron-withdrawing CF₃ groups deactivate the aromatic ring, reducing electrophilic substitution rates. However, they enhance π-acidity, making phenanthrene a stronger diene in Diels-Alder reactions. For photocyclization, steric hindrance from CF₃ groups may favor [4+4] over [2+2] pathways. Computational studies (DFT) can predict transition-state energies and regioselectivity . Experimental validation requires monitoring reaction kinetics under UV/Vis (λ = 254–365 nm) with GC-MS analysis .

Q. What metabolic pathways degrade 4,5-bis(trifluoromethyl)phenanthrene in bacterial systems, and how do CF₃ groups affect enzymatic activity?

Methodological Answer : Phenanthrene degradation typically involves dioxygenases (e.g., protocatechuate 4,5-dioxygenase) to cleave aromatic rings. Trifluoromethyl groups may inhibit enzyme-substrate binding due to steric bulk or electronic repulsion. To study this:

  • Use Pseudarthrobacter phenanthrenivorans cultures with 4,5-bis(trifluoromethyl)phenanthrene as the sole carbon source.
  • Perform proteomics (LC-MS/MS) to identify induced enzymes and compare transcript levels (qRT-PCR) of pcaA or similar genes .
  • Monitor metabolite profiles via HPLC-UV for intermediates like trifluoromethylated diols or ketones .

Q. How does 4,5-bis(trifluoromethyl)phenanthrene interact with π-conjugated systems in organic semiconductors?

Methodological Answer : The CF₃ groups increase electron affinity, making the compound a candidate for n-type semiconductors. Characterize charge transport using:

  • Cyclic Voltammetry (CV) : Measure reduction potentials (E₁/₂) in acetonitrile with [ⁿBu₄N]PF₆ electrolyte.
  • UV-Vis-NIR Spectroscopy : Identify charge-transfer bands (e.g., λₐᵦₛ > 400 nm for extended conjugation).
  • X-ray Crystallography : Resolve crystal packing motifs (e.g., herringbone vs. π-stacked) to correlate with mobility (μ) in thin-film transistors .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for trifluoromethylated phenanthrene derivatives: How to resolve?

Methodological Answer : Variations in mp (e.g., ±2°C) may arise from polymorphic forms or residual solvents. Standardize protocols:

  • Use differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Compare samples recrystallized from different solvents (e.g., EtOH vs. hexane) .
  • Publish detailed crystallization conditions (cooling rate, solvent purity) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.